molecular formula C14H11Cl2NO2 B3466820 N-(benzyloxy)-2,4-dichlorobenzamide

N-(benzyloxy)-2,4-dichlorobenzamide

Cat. No.: B3466820
M. Wt: 296.1 g/mol
InChI Key: RWTLNBKGEDZHAJ-UHFFFAOYSA-N
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Description

N-(Benzyloxy)-2,4-dichlorobenzamide is a benzamide derivative characterized by a 2,4-dichloro-substituted aromatic ring and a benzyloxy group (–O–CH₂C₆H₅) attached to the amide nitrogen. Its molecular formula is C₁₄H₁₁Cl₂NO₂, with a calculated molecular weight of 296.15 g/mol.

Properties

IUPAC Name

2,4-dichloro-N-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-11-6-7-12(13(16)8-11)14(18)17-19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTLNBKGEDZHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxy)-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(benzyloxy)-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(benzyloxy)-2,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, leading to modulation of their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in N-Substituents

Key analogs differ in the substituent on the amide nitrogen, altering physicochemical and biological properties:

Table 1: Comparison of N-Substituted 2,4-Dichlorobenzamides
Compound Name N-Substituent Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Data Reference
N-(Benzyloxy)-2,4-dichlorobenzamide (Target) Benzyloxy 296.15
N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide 3-Benzyl-5-hydroxyphenyl 55 130.2–132.0 ¹H NMR (δ 7.55, 7.49, 7.41)
N-(2-Aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide 4-Bromophenyl + aminoethyl 387.5 (M+H)⁺ 80 ESI MS m/z 387.5
N-(Adamantan-1-ylcarbamothioyl)-2,4-dichlorobenzamide Adamantyl 81 204–205 ¹H NMR (δ 11.50, 10.67)
N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide 4-sec-Butylphenyl 322.23
N-(4-Aminophenyl)-2,4-dichlorobenzamide 4-Aminophenyl NMR/LC-MS data (purity: 97%)
Key Observations:
  • Synthetic Yields : Yields for analogs range from 55% (conventional methods) to 81–88% (ultrasound-assisted protocols) . The benzyloxy group in the target compound may benefit from green chemistry techniques (e.g., ultrasound) to improve efficiency.
  • Spectral Signatures : The benzyloxy group’s protons are expected to resonate at δ ~4.5–5.0 (O–CH₂) and δ ~7.3–7.5 (aromatic protons), while the 2,4-dichloro-substituted benzamide ring would show distinct ¹H NMR splitting patterns (e.g., δ 7.5–8.0 for aromatic protons) .

Halogen Substitution Patterns

Compounds with alternative halogen arrangements on the benzamide ring provide insights into structure-activity relationships:

Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
  • Structure : 2,6-Dichloro substitution with a benzodioxolylmethyl N-substituent.
  • Bioactivity : Activates ALDH2 enzyme, reducing ischemic damage by 60% in vivo .
  • Comparison : The 2,4-dichloro configuration in the target compound may exhibit distinct electronic effects, altering binding affinity compared to 2,6-dichloro analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(benzyloxy)-2,4-dichlorobenzamide
Reactant of Route 2
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N-(benzyloxy)-2,4-dichlorobenzamide

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